4-tert-butyl-N-heptylbenzamide
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Overview
Description
4-tert-Butyl-N-heptylbenzamide is an organic compound with the molecular formula C18H29NO It is a benzamide derivative characterized by the presence of a tert-butyl group at the para position of the benzene ring and a heptyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-heptylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with heptylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, allowing it to react with the amine to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
4-tert-Butyl-N-heptylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-N-phenylbenzamide
- 4-tert-Butyl-N-isobutylbenzamide
- 4-tert-Butyl-N-cyclohexylbenzamide
- 4-tert-Butyl-N-mesitylbenzamide
- N-butyl-4-tert-butylbenzamide
Uniqueness
4-tert-Butyl-N-heptylbenzamide is unique due to the presence of both a tert-butyl group and a heptyl group, which confer specific chemical and physical properties.
Properties
CAS No. |
141993-73-9 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-tert-butyl-N-heptylbenzamide |
InChI |
InChI=1S/C18H29NO/c1-5-6-7-8-9-14-19-17(20)15-10-12-16(13-11-15)18(2,3)4/h10-13H,5-9,14H2,1-4H3,(H,19,20) |
InChI Key |
AVJIMKKDBFLRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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